![molecular formula C9H10ClNO B14262429 [(1S)-1-Phenylethyl]carbamyl chloride CAS No. 204252-84-6](/img/structure/B14262429.png)
[(1S)-1-Phenylethyl]carbamyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1S)-1-Phenylethyl]carbamyl chloride is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamyl chloride group attached to a phenylethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-1-Phenylethyl]carbamyl chloride typically involves the reaction of [(1S)-1-Phenylethyl]amine with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure the selective formation of the carbamyl chloride group. The general reaction scheme is as follows:
[(1S)-1-Phenylethyl]amine+Phosgene→[(1S)-1-Phenylethyl]carbamyl chloride+Hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and safe handling of phosgene. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
[(1S)-1-Phenylethyl]carbamyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted carbamates.
Hydrolysis: In the presence of water, it can hydrolyze to form [(1S)-1-Phenylethyl]amine and carbon dioxide.
Reduction: It can be reduced to form [(1S)-1-Phenylethyl]amine.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with this compound.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis reaction.
Reduction Conditions: Reducing agents such as lithium aluminum hydride can be used for the reduction reaction.
Major Products Formed
Substituted Carbamates: Formed from substitution reactions.
[(1S)-1-Phenylethyl]amine: Formed from hydrolysis and reduction reactions.
Aplicaciones Científicas De Investigación
[(1S)-1-Phenylethyl]carbamyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: It is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification.
Mecanismo De Acción
The mechanism of action of [(1S)-1-Phenylethyl]carbamyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition of enzyme activity or modification of protein function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- [(1S)-1-Phenylethyl]carbamate
- [(1S)-1-Phenylethyl]isocyanate
- [(1S)-1-Phenylethyl]urea
Uniqueness
[(1S)-1-Phenylethyl]carbamyl chloride is unique due to its reactivity and versatility in forming various derivatives through substitution reactions. Its ability to form covalent bonds with nucleophiles makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
204252-84-6 |
|---|---|
Fórmula molecular |
C9H10ClNO |
Peso molecular |
183.63 g/mol |
Nombre IUPAC |
N-[(1S)-1-phenylethyl]carbamoyl chloride |
InChI |
InChI=1S/C9H10ClNO/c1-7(11-9(10)12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)/t7-/m0/s1 |
Clave InChI |
JJTGCPHYMITECK-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)NC(=O)Cl |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


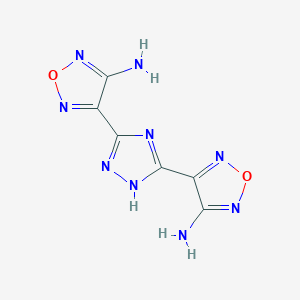
![4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B14262356.png)
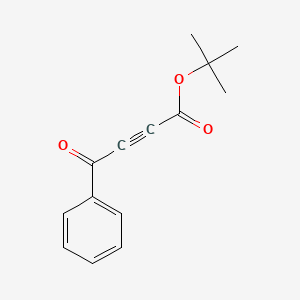
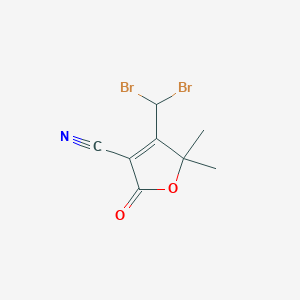
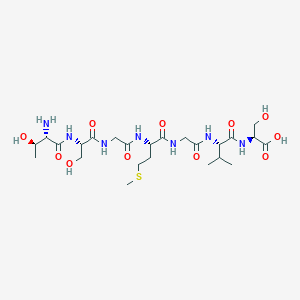
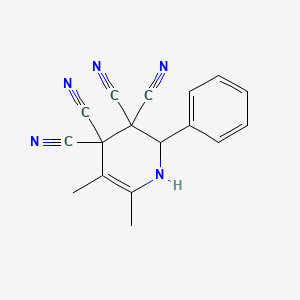

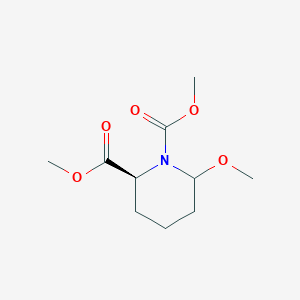
![4-[(12-Bromododecyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14262415.png)
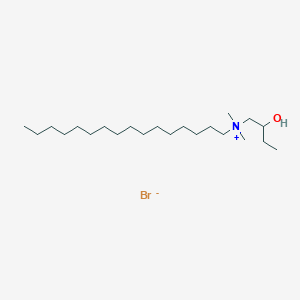
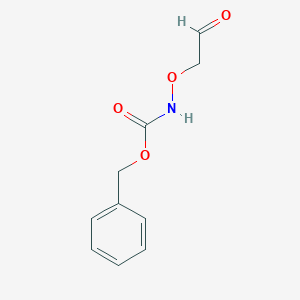
![O-[(2-Nitrophenyl)methyl]-L-serine](/img/structure/B14262440.png)
![4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid](/img/structure/B14262441.png)
![2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol](/img/structure/B14262444.png)
